molecular formula C12H10N6O B12929458 Acetamide, N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)- CAS No. 61602-12-8

Acetamide, N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)-

Cat. No.: B12929458
CAS No.: 61602-12-8
M. Wt: 254.25 g/mol
InChI Key: DBLBFQVSOMPOMA-UHFFFAOYSA-N
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Description

N-(3-Phenyl-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide is a heterocyclic compound that features an imidazole ring fused with a triazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The imidazole and triazine rings are known for their biological activities and chemical versatility, making this compound a valuable subject for research and development.

Properties

CAS No.

61602-12-8

Molecular Formula

C12H10N6O

Molecular Weight

254.25 g/mol

IUPAC Name

N-(3-phenyl-7H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide

InChI

InChI=1S/C12H10N6O/c1-7(19)13-12-15-10-11(16-12)18-17-9(14-10)8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,14,15,16,17,18,19)

InChI Key

DBLBFQVSOMPOMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(N1)N=NC(=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenyl-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-phenyl-1H-imidazole-4-carboxamide with a triazine derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenyl-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazo[4,5-e]-1,2,4-triazines exhibit significant anticancer properties. A study demonstrated that compounds similar to acetamide N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)- showed promising results against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways related to cancer progression .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Studies have shown that imidazo[4,5-e]-1,2,4-triazine derivatives possess antibacterial and antifungal properties. The compound's ability to inhibit the growth of pathogenic microorganisms makes it a candidate for developing new antimicrobial agents .

Pesticidal Activity

The unique structure of acetamide N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)- has led to investigations into its potential as a pesticide. Research indicates that compounds in this class can act as effective herbicides and insecticides. They work by disrupting essential biochemical pathways in pests and weeds, thus providing an environmentally friendly alternative to traditional pesticides .

Case Study 1: Anticancer Research

A recent study focused on synthesizing various derivatives of acetamide N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)- and evaluating their cytotoxic effects against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells. This suggests a strong potential for further development into therapeutic agents for cancer treatment.

Case Study 2: Agricultural Field Trials

Field trials conducted with formulations containing acetamide N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)- demonstrated significant reductions in pest populations compared to untreated controls. The trials highlighted its effectiveness as a novel pesticide with lower toxicity profiles than conventional chemicals.

Mechanism of Action

The mechanism of action of N-(3-Phenyl-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which also contain the imidazole ring, are known for their antimicrobial and antifungal properties.

    Triazine Derivatives: Compounds such as atrazine and melamine, which feature the triazine ring, are used as herbicides and in the production of resins and plastics.

Uniqueness

N-(3-Phenyl-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide is unique due to its fused ring structure, combining the properties of both imidazole and triazine rings. This fusion enhances its chemical stability, biological activity, and versatility in various applications, distinguishing it from other similar compounds.

Biological Activity

Acetamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Acetamide, N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)- is particularly notable for its potential therapeutic applications. This article explores the biological activity of this compound through a detailed review of existing literature and research findings.

Chemical Structure and Properties

The compound's chemical structure includes an acetamide functional group linked to a phenyl-substituted imidazo[4,5-e]-1,2,4-triazine moiety. This unique arrangement is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that various acetamide derivatives exhibit antimicrobial properties. A study highlighted that certain acetamide analogues showed moderate activity against gram-positive bacteria. Specifically, compounds with multiple methoxy groups and piperidine moieties demonstrated enhanced effectiveness against a range of microbial strains .

Table 1: Antimicrobial Activity of Acetamide Derivatives

Compound NameGram-positive ActivityGram-negative ActivityFungal Activity
Compound AModerateInactiveInactive
Compound BActiveActiveModerate
Compound CInactiveModerateInactive

Anticancer Properties

The imidazo[4,5-e]-1,2,4-triazine scaffold is associated with significant anticancer activity. Studies have shown that compounds containing this moiety can induce apoptosis in cancer cells. For instance, a related compound demonstrated an IC50 value of 1.61 µg/mL against specific cancer cell lines, indicating potent cytotoxicity . The mechanism of action appears to involve the disruption of cellular signaling pathways crucial for tumor survival.

Anticonvulsant Effects

Some derivatives have also been evaluated for their anticonvulsant properties. A notable compound exhibited protective effects in seizure models, demonstrating the potential for treating epilepsy and other neurological disorders. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can significantly enhance anticonvulsant efficacy .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study tested various acetamide derivatives against multiple bacterial strains. The results indicated that compounds with specific substitutions on the phenyl ring exhibited higher antibacterial activity compared to others without such modifications.
  • Anticancer Screening : In vitro assays were conducted on several cancer cell lines using acetamide derivatives. Results indicated that some compounds led to significant reductions in cell viability, correlating with their ability to induce apoptosis.
  • Neuropharmacological Assessment : The anticonvulsant activity of selected compounds was evaluated using established animal models. Results showed promising effects in reducing seizure frequency and severity.

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